Lewis Y Antigen

Monoclonal Antibody Development Glycobiology Immunoassay Validation

Procure Lewis Y Antigen (CAS 82993-43-9) as the definitive positive control for anti-LeY antibody specificity validation. This difucosylated Type 2 chain tetrasaccharide (Fucα1-2Galβ1-4[Fucα1-3]GlcNAc) is structurally and immunologically distinct from LeA, LeB, and LeX—substitution is scientifically indefensible due to divergent antibody epitopes and opposing prognostic implications (LeY predicts favorable rectal cancer prognosis, p=0.01; LeA predicts poor, p=0.0001). Use purified LeY in ELISA/glycan array platforms to quantify antibody exclusivity (only ~25% of anti-LeY mAbs show true single-antigen specificity). Essential for therapeutic antibody potency assay development (hu3S193, BR96) and as KLH-conjugate immunogen for cancer vaccine R&D targeting LeY-overexpressing epithelial carcinomas (60–90% of breast, colon, gastric, lung, and ovarian tumors). Insist on structurally defined LeY tetrasaccharide—not cross-reactive Lewis family surrogates.

Molecular Formula C26H45NO19
Molecular Weight 675.6 g/mol
CAS No. 82993-43-9
Cat. No. B561622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis Y Antigen
CAS82993-43-9
Synonyms2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-[2-O-(α-L-fucopyranosyl)-b-D-galactopyranosyl]-D-glucopyranoside, Fuc1-α-2Gal1-b-4[Fuc1-α-3]GlcNAc
Molecular FormulaC26H45NO19
Molecular Weight675.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)NC(=O)C)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C26H45NO19/c1-7-13(33)16(36)19(39)24(41-7)44-21(10(4-28)27-9(3)31)22(11(32)5-29)45-26-23(18(38)15(35)12(6-30)43-26)46-25-20(40)17(37)14(34)8(2)42-25/h4,7-8,10-26,29-30,32-40H,5-6H2,1-3H3,(H,27,31)/t7-,8-,10-,11+,12+,13+,14+,15-,16+,17+,18-,19-,20-,21+,22+,23+,24-,25-,26-/m0/s1
InChIKeyAPQKPNYMOAYHPL-ILVDQUQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lewis Y Antigen (CAS 82993-43-9): Structural Definition and Procurement Relevance


Lewis Y Antigen (LeY, CAS 82993-43-9) is a difucosylated tetrasaccharide belonging to the Lewis blood group system, with the defined structure Fucα1-2Galβ1-4(Fucα1-3)GlcNAc . It is a tetrasaccharide derivative of Lewis X trisaccharide, distinguished by the addition of a second α1-2-linked fucose to the terminal galactose [1]. The compound is biosynthesized via the catalytic activity of α1,3/4-fucosyltransferase FUT3, which transfers L-fucose to precursor polysaccharides to generate LeY along with related antigens LeA, LeB, and LeX [2]. As a tumor-associated carbohydrate antigen, LeY is overexpressed in 60-90% of epithelial carcinomas including breast, colon, gastric, lung, and ovarian malignancies, where its expression correlates with metastatic potential and clinical prognosis [3][4].

Lewis Y Antigen (CAS 82993-43-9): Why In-Class Substitution Is Scientifically Invalid


Substituting Lewis Y with structurally related Lewis blood group antigens (LeA, LeB, or LeX) is scientifically indefensible due to fundamentally distinct antibody recognition epitopes, divergent tissue expression patterns, and opposing prognostic implications. LeY requires a specific difucosylated Type 2 chain structure (Fucα1-2Galβ1-4[Fucα1-3]GlcNAc), whereas LeA and LeB are built on Type 1 chains with distinct linkage configurations . Antibody binding studies demonstrate that major specificity for LeY emanates from interactions with the β-D-N-acetylglucosamine residue and the unique spatial arrangement of the two fucose units—structural features absent from LeA, LeB, or LeX [1]. In rectal adenocarcinoma, LeY expression predicts favorable prognosis (p=0.01), whereas LeA expression correlates with poor prognosis (p=0.0001), establishing that these antigens convey clinically divergent biological information and cannot be interchanged in research or diagnostic applications [2]. The shared biosynthetic enzyme FUT3 does not equate to functional equivalence; each antigen occupies a distinct immunological and clinical niche [3].

Lewis Y Antigen (CAS 82993-43-9): Quantitative Differentiation Evidence Versus Comparators


Antibody Specificity: Natural Versus Synthetic Immunogen-Derived Monoclonal Antibodies

Monoclonal antibody mAb 3S193, raised against natural LeY-expressing cells, demonstrates high specificity for LeY without cross-reactivity to LeX or H-type 2 structures, in contrast to mAbs raised against synthetic LeY neoglycoproteins which exhibit extensive cross-reactivity with LeX and H-type 2 structures [1]. mAb 3S193 showed strong reactivity in ELISA with synthetic LeY and LeY-containing glycoproteins/glycolipids, robust rosetting activity with LeY-expressing cells, and no lysis of O, A, AB, or B human erythrocytes in complement-dependent cytotoxicity assays [2].

Monoclonal Antibody Development Glycobiology Immunoassay Validation

Therapeutic Antibody Comparison: Lewis Y-Specific (BR96) Versus Lewis Y/b Dual-Specific (692/29)

In a direct comparative study of three monoclonal antibodies, the Lewis Y-specific antibody BR96 demonstrated direct killing of tumor cells expressing both high and low levels of Lewis Y, whereas the Lewis Y/b dual-specific antibody 692/29 killed only cells overexpressing these haptens and failed to kill cells with low-level expression [1]. BR96 and 692/29 both bound to >80% of a panel of over 400 colorectal tumors, while the Lewis b-specific antibody 2-25 LE showed only 52% reactivity [2]. 692/29 exhibited more restricted normal tissue reactivity than both BR96 and 2-25 LE [3].

Cancer Immunotherapy Monoclonal Antibody Therapeutics ADC Development

Antibody Cross-Reactivity: Lewis Y-Specific (A70-C/C8) Versus Cross-Reactive Anti-LeY Antibodies

Specificity determination of four Nemod Lewis Y binding antibodies revealed that only one clone (A70-C/C8) bound exclusively to the Lewis Y antigen, whereas the three other antibodies demonstrated cross-reactivities to related carbohydrate structures including Lewis X and H-type 2 determinants [1]. This finding corroborates earlier work showing that antibody A70-A/A9, raised against LeY, recognizes a common carbohydrate epitope on both Lewis Y and Lewis b antigens, with specificity validated using a panel of 86 synthetic mono- and oligosaccharidic structures [2].

Antibody Specificity Validation Tumor Targeting Glycan Array Screening

Lewis Y Antigen (CAS 82993-43-9): Evidence-Backed Application Scenarios for Procurement


Monoclonal Antibody Specificity Validation and Cross-Reactivity Screening

Procure Lewis Y Antigen (CAS 82993-43-9) as a defined positive control antigen for validating the specificity of newly developed or commercially sourced anti-LeY monoclonal antibodies. As demonstrated by Kitamura et al., antibodies raised against different LeY immunogen sources exhibit dramatically divergent cross-reactivity profiles—synthetic immunogen-derived mAbs cross-react extensively with LeX and H-type 2 structures, whereas natural immunogen-derived mAbs (e.g., 3S193) show exclusive LeY specificity [9]. Researchers should use purified LeY tetrasaccharide in ELISA and glycan array platforms to quantitatively assess antibody exclusivity, given that only 25% of anti-LeY antibodies in characterized panels demonstrate true single-antigen specificity [10].

Therapeutic Antibody Development Targeting Lewis Y-Expressing Carcinomas

Utilize Lewis Y Antigen for the development and characterization of therapeutic antibodies targeting LeY-overexpressing malignancies, which constitute 60-90% of epithelial carcinomas including breast, colon, gastric, lung, and ovarian cancers [9]. Comparative studies demonstrate that LeY-specific antibodies (e.g., BR96) kill tumor cells expressing both high and low LeY levels, while LeY/b dual-specific antibodies (e.g., 692/29) require a higher antigen threshold and exhibit more restricted normal tissue reactivity [10]. LeY antigen serves as an essential reagent for antibody binding characterization, potency assay development, and immunogen preparation. Humanized LeY-specific antibodies such as 3S193 have been constructed and validated for solid tumor targeted immunotherapy [8].

Cancer Vaccine Development and Immunogenicity Assessment

Employ Lewis Y Antigen as a conjugate immunogen or analytical reference standard in carbohydrate-based cancer vaccine development. Phase 1 clinical trials using synthetic LeY pentasaccharide conjugated to keyhole limpet hemocyanin (KLH) with QS-21 adjuvant in ovarian cancer patients demonstrated that the majority of immunized patients (16/24, 67%) produced detectable anti-LeY antibodies, with a subset exhibiting strong anti-tumor cell reactivity in flow cytometry and complement-dependent cytotoxicity assays [9]. The LeY-KLH vaccine was well tolerated across dose ranges of 3-60 μg carbohydrate, with no observed gastrointestinal, hematologic, renal, or hepatic toxicity [10]. IGN311, a passive cancer vaccine targeting LeY-overexpressing tumors, demonstrated a favorable serum half-life of 21 days in phase I trials, supporting the antigen's translational relevance [8].

Prognostic Biomarker Assay Development for Epithelial Malignancies

Incorporate Lewis Y Antigen as a calibration standard in immunohistochemistry and ELISA-based prognostic assays for epithelial cancers. In rectal adenocarcinoma, LeY expression positivity predicts favorable prognosis (p=0.01), contrasting with LeA positivity which correlates with poor prognosis (p=0.0001) [9]. This divergent prognostic significance between structurally related Lewis antigens underscores the necessity of antigen-specific detection reagents. In urothelial carcinoma, LeY determinant was found in all tumors analyzed despite poor expression in normal urothelium of nonsecretor individuals, supporting its utility as a pan-tumor marker for malignant transformation irrespective of patient secretor status [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lewis Y Antigen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.